
Phenarsazinous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenarsazinous acid is an organoarsenic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of an arsenic atom bonded to a phenyl group and an acidic functional group
準備方法
Synthetic Routes and Reaction Conditions: Phenarsazinous acid can be synthesized through several methods, including:
Direct Synthesis: This involves the reaction of phenylarsine oxide with a suitable acid under controlled conditions.
Reduction of Phenylarsine Oxide: Phenylarsine oxide can be reduced using reducing agents such as sodium borohydride in the presence of an acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions: Phenarsazinous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylarsinic acid.
Reduction: Reduction reactions can convert it back to phenylarsine oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Acids and Bases: Used to facilitate substitution reactions.
Major Products:
Phenylarsinic Acid: Formed through oxidation.
Phenylarsine Oxide: Resulting from reduction reactions.
科学的研究の応用
Phenarsazinous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phenarsazinous acid involves its interaction with molecular targets, primarily through the arsenic atom. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential therapeutic effects and biological activity.
類似化合物との比較
Phenarsazinous acid can be compared with other organoarsenic compounds such as:
Phenylarsine Oxide: Similar in structure but differs in oxidation state and reactivity.
Phenylarsinic Acid: An oxidized form with different chemical properties and applications.
Arsenic Trioxide: A simpler arsenic compound with distinct uses and toxicity profiles.
Uniqueness: this compound is unique due to its specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H8AsNO |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
phenarsazinin-1-ol |
InChI |
InChI=1S/C12H8AsNO/c15-11-7-3-6-10-12(11)13-8-4-1-2-5-9(8)14-10/h1-7,15H |
InChIキー |
DGIWTGBBPDSQNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=[As]2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


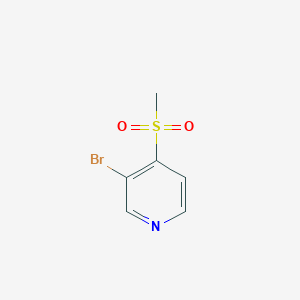
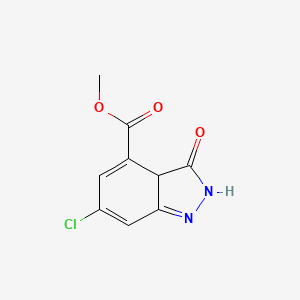
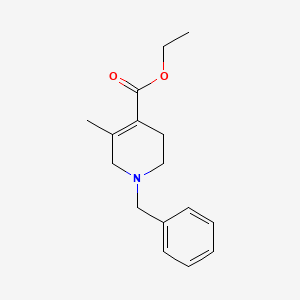
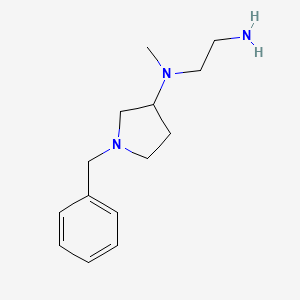
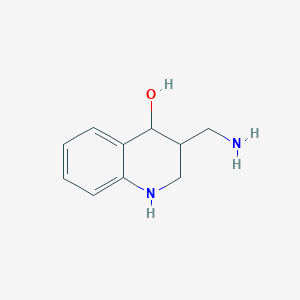
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)
![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B15130753.png)
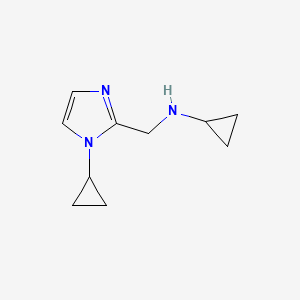
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)
![4-Bromo-1,3-dihydrobenzo[c]thiophene](/img/structure/B15130770.png)
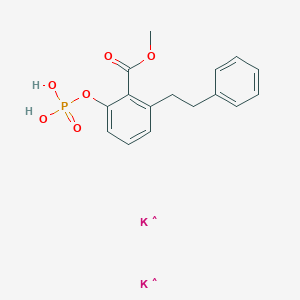
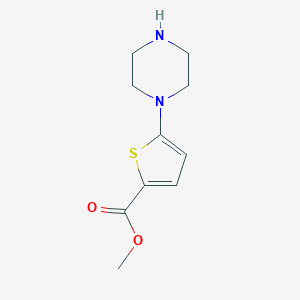

![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B15130809.png)
